2-cyano-N-(pyrimidin-2-yl)acetamide

Description

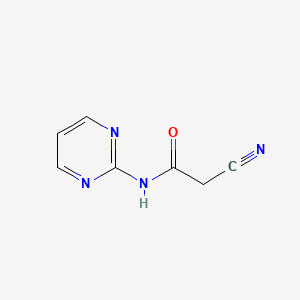

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQDHDUYVWOSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301187 | |

| Record name | 2-Cyano-N-2-pyrimidinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90158-72-8 | |

| Record name | 2-Cyano-N-2-pyrimidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90158-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-2-pyrimidinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-cyano-N-(pyrimidin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-cyano-N-(pyrimidin-2-yl)acetamide is limited in publicly accessible scientific literature and databases. Therefore, this guide provides a comprehensive overview based on available information for the general class of N-heterocyclic cyanoacetamides and data for structurally similar compounds. The experimental protocols provided are representative and may require optimization for the specific synthesis and analysis of the title compound.

Introduction

This compound is a heterocyclic compound featuring a central acetamide linkage between a cyanoacetic acid moiety and a pyrimidin-2-amine. The constituent functional groups, particularly the cyanoacetamide and pyrimidine ring, are well-recognized pharmacophores in medicinal chemistry. The cyanoacetamide group serves as a versatile synthon for the construction of more complex heterocyclic systems, and the pyrimidine nucleus is a core structural component of numerous biologically active molecules, including nucleobases and various therapeutic agents. This document aims to provide a detailed technical overview of the known and anticipated chemical properties of this compound, along with representative experimental procedures for its synthesis and characterization.

Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₆N₄O | PubChem[1] |

| Molecular Weight | 162.15 g/mol | Calculated |

| Monoisotopic Mass | 162.05415 Da | PubChem[1] |

| CAS Number | Not definitively assigned. A product SKU 90158-72-8 has been noted.[2] | Commercial Vendor |

| Predicted XLogP3 | -0.3 | PubChem (predicted)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (predicted)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (predicted)[1] |

| Rotatable Bond Count | 2 | PubChem (predicted)[1] |

| Topological Polar Surface Area | 81.9 Ų | PubChem (predicted) |

| Predicted Solubility | Low solubility in water; soluble in polar organic solvents such as DMSO and DMF. | Inferred from structure |

| Predicted Melting Point | Expected to be a solid with a relatively high melting point. | Inferred from analogous compounds |

| Predicted Boiling Point | Likely to decompose at high temperatures. | Inferred from analogous compounds |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to follow established methods for the N-acylation of heteroaromatic amines. A plausible synthetic route involves the reaction of 2-aminopyrimidine with a cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid, in the presence of a coupling agent.

Synthetic Workflow

Representative Synthetic Protocol

This protocol is adapted from the synthesis of analogous N-heterocyclic cyanoacetamides.

Materials:

-

2-Aminopyrimidine

-

Ethyl cyanoacetate

-

High-boiling point solvent (e.g., xylene or neat reaction)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyrimidine (1.0 eq) and ethyl cyanoacetate (1.1 eq).

-

The reaction mixture can be heated neat or in a minimal amount of a high-boiling solvent like xylene.

-

Heat the mixture to reflux (typically 130-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate is expected to form.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile if necessary.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methylene protons (CH₂) adjacent to the cyano and carbonyl groups, and characteristic signals for the pyrimidine ring protons. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the carbon of the cyano group (C≡N), the carbonyl carbon (C=O), the methylene carbon (CH₂), and the carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.

-

Expected Absorptions:

-

~3300 cm⁻¹ (N-H stretching of the amide)

-

~2250 cm⁻¹ (C≡N stretching of the nitrile)

-

~1680 cm⁻¹ (C=O stretching of the amide I band)

-

~1580-1400 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring)

-

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 163.0614.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of cyanoacetamides has been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[3] The pyrimidine moiety is also a key feature in many kinase inhibitors.

Hypothesized Mechanism of Action (Antimicrobial)

The cyanoacetamide scaffold can be a precursor to more complex heterocyclic systems that may interfere with essential microbial processes. A hypothetical pathway could involve the inhibition of a key bacterial enzyme.

Logical Relationship for Drug Discovery

The exploration of this compound and its derivatives in a drug discovery context would follow a logical progression from synthesis to biological evaluation.

Conclusion

This compound represents a molecule of interest for chemical and pharmaceutical research due to its combination of a reactive cyanoacetamide moiety and a biologically relevant pyrimidine ring. While specific experimental data is currently sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the chemical properties and therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-cyano-N-(pyrimidin-2-yl)acetamide

This technical guide provides a comprehensive overview of 2-cyano-N-(pyrimidin-2-yl)acetamide, including its chemical identity, synthesis, and potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification and Physicochemical Properties

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄O | PubChem[2] |

| Molecular Weight | 162.15 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | C1=CN=C(N=C1)NC(=O)CC#N | PubChem[2] |

| InChI | InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12) | PubChem[2] |

| Predicted XlogP | -0.3 | PubChem[2] |

Synthesis of N-Substituted Cyanoacetamides

The synthesis of N-substituted cyanoacetamides can be achieved through several methods, most commonly by the reaction of an amine with a cyanoacetic acid derivative.[3] Another approach involves the condensation of an amine with ethyl cyanoacetate.[4] Microwave-assisted synthesis has been shown to be an efficient method for producing cyanoacetamide derivatives.[5]

This protocol is a representative example for the synthesis of an N-aryl cyanoacetamide and can be adapted for this compound by substituting the appropriate amine.

Objective: To synthesize an N-aryl-2-cyanoacetamide via condensation.

Materials:

-

Aromatic amine (e.g., aniline or a substituted aniline) (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Ethanol (20 mL)

-

Piperidine (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus and heating mantle

-

Beakers, graduated cylinders, and filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

A mixture of the aromatic amine (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

The crude product is purified by recrystallization from a suitable solvent to yield the pure N-aryl-2-cyanoacetamide.[2]

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the broader class of pyrimidine and cyanoacetamide derivatives has been extensively studied and shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

Numerous studies have reported the synthesis of pyrimidine derivatives with significant antibacterial and antifungal activity.[6][9] Similarly, various N-hetaryl-2-cyanoacetamide derivatives have demonstrated potential as anticancer agents.[10]

Table 2: Biological Activities of Representative Cyanoacetamide and Pyrimidine Derivatives

| Compound | Activity | Assay | Results | Reference |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Insecticidal | Against cowpea aphid nymphs | LC₅₀ = 0.192 ppm (24h) | [11] |

| Pyrimidine derivatives | Antibacterial | In vitro against S. aureus and E. coli | Significant inhibition zones | [9] |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | Anticancer | Cytotoxicity against PC3 and HepG2 cells | Active cytotoxicity | [10] |

| Phenothiazinyl cyanoacrylamides | Antioxidant | Radical scavenging activity | IC₅₀ = 37.32 µM | [12] |

A significant number of pyrimidine derivatives have been identified as protein kinase inhibitors.[7] Protein kinases are crucial enzymes in cellular signaling pathways, and their inhibition can disrupt processes essential for cancer cell proliferation and survival.[13]

The general mechanism involves the inhibitor binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[14]

Experimental Protocols for Biological Assays

This protocol describes a standard method for evaluating the antibacterial activity of synthesized compounds.

Objective: To determine the susceptibility of bacterial strains to the synthesized compounds.

Materials:

-

Synthesized compound stock solution (in a suitable solvent like DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Sterile filter paper discs

-

Standard antibiotic discs (positive control)

-

Solvent-loaded discs (negative control)

-

Incubator

Procedure:

-

Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard).

-

A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Sterile filter paper discs are impregnated with a known concentration of the synthesized compound solution.

-

The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated agar plate.

-

The plates are incubated at 37°C for 18-24 hours.

-

The zone of inhibition (the diameter of the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[9]

References

- 1. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sci-hub.box [sci-hub.box]

- 13. ahajournals.org [ahajournals.org]

- 14. ukdiss.com [ukdiss.com]

The Pharmacological Potential of 2-Cyano-N-(pyrimidin-2-yl)acetamide Derivatives: A Technical Guide

Introduction: The 2-cyano-N-(pyrimidin-2-yl)acetamide scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. The inherent chemical features of this core, including the pyrimidine ring—a key component of nucleic acids—and the reactive cyanoacetamide group, allow for diverse chemical modifications. These modifications have led to the development of derivatives with significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to these promising compounds, aimed at researchers and professionals in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the core scaffold typically involves the condensation of a 2-aminopyrimidine with a cyanoacetic acid derivative, such as ethyl cyanoacetate. This reaction is often carried out under reflux in a suitable solvent like dimethylformamide (DMF) or toluene.[1][2] The resulting this compound can then be used as a key intermediate for further derivatization. Various synthetic strategies are employed to modify this core structure to enhance biological activity and explore structure-activity relationships (SAR).

A general workflow for the synthesis and subsequent screening of these derivatives is outlined below.

Caption: General workflow from synthesis to lead compound identification.

Biological Activities

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects. The primary areas of investigation include their efficacy as anticancer and antimicrobial agents.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of these compounds against various human cancer cell lines. Many derivatives exhibit potent antiproliferative activity, often through the inhibition of key enzymes involved in cancer cell signaling, such as protein kinases.

Mechanism of Action: Several derivatives function as inhibitors of crucial protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Transforming growth factor-beta-activated kinase 1 (TAK1).[3][4] These kinases are pivotal in signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK and PI3K pathways.[4][5] By blocking these pathways, the compounds can induce apoptosis (programmed cell death) in cancer cells.

Caption: Simplified mechanism of anticancer action via kinase inhibition.

Quantitative Data: The in vitro cytotoxic activity is commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cyanopyridone Derivative 5a | MCF-7 (Breast) | 1.77 ± 0.10 | [3] |

| Cyanopyridone Derivative 5e | MCF-7 (Breast) | 1.39 | [3] |

| Cyanopyridone Derivative 5a | HepG2 (Liver) | 2.71 ± 0.15 | [3] |

| Pyridopyrimidine Derivative 6b | HepG2 (Liver) | 2.68 | [3] |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy) Derivative 7c | MCF-7 (Breast) | 0.6 (µg/mL) | [6] |

| 2-Cyano-N-(quinolin-3-yl)acetamide (2) | Ehrlich Ascites Carcinoma | 2.14 (µg/mL) | [1] |

| Imidazopyridine Derivative 13h | (as TAK1 inhibitor) | 0.027 | [4] |

Note: Some values were reported in µg/mL and are presented as such.

Antimicrobial Activity

Derivatives have also been evaluated for their ability to inhibit the growth of various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Thiazole, Pyrazole, Pyridine Derivatives | E. coli (Gram -) | Moderate to High Activity |[7] | | Thiazole, Pyrazole, Pyridine Derivatives | S. aureus (Gram +) | Moderate to High Activity |[7] | | Pyridine, Thiophene, Thiadiazole Derivatives | G+ve & G-ve Bacteria | 100-500 |[8] | | Pyridine, Thiophene, Thiadiazole Derivatives | Fungi | 100-500 |[8] | | Various Synthesized Derivatives | Bacillus subtilis (Gram +) | Encouraging Efficacy |[9] | | Various Synthesized Derivatives | Candida albicans (Fungus) | Encouraging Efficacy |[9] |

Other Biological Activities

Insecticidal Activity: Certain pyridine-based derivatives have been tested for their insecticidal properties. For instance, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and its cyclized form (Compound 3) were evaluated against the cowpea aphid (Aphis craccivora).

| Compound | Target | LC50 (ppm) after 48h | Reference |

| Compound 2 | Nymphs | 0.041 | [10] |

| Compound 3 | Nymphs | 0.095 | [10] |

| Compound 2 | Adults | 0.142 | [10] |

| Compound 3 | Adults | 0.270 | [10] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of biological activities. Below are representative protocols for the synthesis and evaluation of these compounds.

General Synthesis of this compound

-

Reactant Preparation: Dissolve 2-aminopyrimidine (1 eq.) in a suitable solvent such as dry toluene or DMF.

-

Addition: Add ethyl cyanoacetate (1 eq.) to the solution.

-

Reaction: Heat the mixture under reflux for approximately 3-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][3]

-

Isolation: After completion, cool the reaction mixture to room temperature.

-

Purification: The precipitated solid product is collected by filtration, washed with a non-polar solvent like diethyl ether, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.[3]

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity.[6]

Caption: Experimental workflow for the SRB cytotoxicity assay.

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period (typically 48-72 hours).

-

Fixation: Discard the medium and fix the cells with cold 10% (w/v) Trichloroacetic Acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the optical density (OD) at approximately 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[11]

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic serves as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform for the development of new therapeutic agents. The derivatives have shown significant promise, particularly in the fields of oncology and microbiology. The existing data on their anticancer activity, especially as kinase inhibitors, warrants further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Advanced studies, including in vivo animal models and detailed mechanistic investigations, are essential next steps to translate these promising laboratory findings into clinically effective treatments. Furthermore, the exploration of these derivatives against a broader range of biological targets could uncover new therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 6. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]

- 10. journal.acse.science [journal.acse.science]

- 11. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-cyano-N-(pyrimidin-2-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document combines predicted data with experimental methodologies and spectral data from closely related, structurally analogous compounds. This approach offers a robust framework for the characterization and understanding of this molecule for research and development purposes.

Molecular Structure and Properties

This compound possesses a molecular structure featuring a central acetamide linkage between a cyanoacetic acid moiety and a pyrimidine ring.

Molecular Formula: C H N O

SMILES: C1=CN=C(N=C1)NC(=O)CC#N

InChI Key: ZQQDHDUYVWOSSB-UHFFFAOYSA-N

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is presented in Table 1.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H] | 163.06143 |

| [M+Na] | 185.04337 |

| [M+K] | 201.01731 |

| [M+NH] | 180.08797 |

| Data sourced from computational predictions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of similar N-aryl cyanoacetamides, the expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d) are outlined in Tables 2 and 3.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH (amide) | 10.5 - 11.5 | Singlet | 1H |

| Pyrimidine H (aromatic) | 8.5 - 8.7 | Doublet | 2H |

| Pyrimidine H (aromatic) | 7.0 - 7.2 | Triplet | 1H |

| CH (methylene) | 3.8 - 4.2 | Singlet | 2H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (amide) | 165 - 170 |

| Pyrimidine C (aromatic) | 158 - 162 |

| Pyrimidine C (aromatic) | 155 - 158 |

| Pyrimidine C (aromatic) | 115 - 120 |

| C≡N (nitrile) | 116 - 118 |

| CH (methylene) | 25 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 4.

Table 4: Predicted Infrared (IR) Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3200 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C≡N Stretch (nitrile) | 2240 - 2260 | Sharp, Medium |

| C=O Stretch (amide) | 1660 - 1700 | Strong |

| C=N, C=C Stretch (aromatic) | 1550 - 1650 | Medium-Strong |

| N-H Bend (amide) | 1500 - 1550 | Medium |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of N-substituted cyanoacetamides, which can be adapted for this compound.

Synthesis Workflow

A common synthetic route to N-substituted cyanoacetamides involves the condensation of an amine with a cyanoacetic acid derivative.

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

-

In a round-bottom flask, dissolve 2-aminopyrimidine in a suitable solvent such as ethanol.

-

Add an equimolar amount of ethyl cyanoacetate to the solution.

-

The reaction mixture is then heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The solid product is collected by vacuum filtration.

-

The collected solid is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

-

The purified product is dried under vacuum to yield this compound.

Spectroscopic Analysis Workflow

Caption: A logical workflow for the spectroscopic characterization of the synthesized compound.

Protocols:

-

NMR Spectroscopy:

-

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d, 0.5-0.7 mL) in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

IR Spectroscopy:

-

An infrared spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

For a solid sample, a potassium bromide (KBr) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) being common for this type of molecule.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions, allowing for the determination of the molecular weight.

-

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound, alongside standardized protocols for its synthesis and characterization. While direct experimental data remains elusive in the public domain, the combination of predictive data and established methodologies for analogous compounds offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided workflows and tabulated data serve as a foundational guide for the synthesis, purification, and structural elucidation of this and other related novel chemical entities.

Potential Therapeutic Targets of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic applications of 2-cyano-N-(pyrimidin-2-yl)acetamide based on available scientific literature. The core compound itself has limited direct biological data. The therapeutic potential is largely inferred from the activities of its chemical derivatives. Further experimental validation is required to ascertain the specific biological functions of the parent molecule.

Introduction

This compound is a heterocyclic organic compound featuring a central pyrimidine ring linked to a cyanoacetamide moiety. While this specific molecule is frequently utilized as a versatile building block in synthetic medicinal chemistry, comprehensive studies detailing its intrinsic biological activity and specific therapeutic targets are not extensively available in the public domain. However, the recurrent emergence of the this compound scaffold in a multitude of biologically active derivatives strongly suggests its potential as a pharmacologically relevant core structure. This whitepaper aims to explore the potential therapeutic targets of this compound by examining the established activities of its closely related analogues and derivatives. The primary focus will be on the most prominently reported therapeutic area for this chemical class: protein kinase inhibition . Additionally, other potential applications such as antimicrobial and insecticidal activities will be discussed.

Inferred Therapeutic Landscape

The chemical architecture of this compound provides a strategic foundation for the synthesis of compounds with diverse pharmacological profiles. Analysis of the available literature indicates that derivatives incorporating this scaffold have demonstrated significant activity in several key areas of therapeutic interest.

Primary Inferred Target Class: Protein Kinases

A substantial body of research points towards protein kinases as a primary target class for compounds derived from this compound. The pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site. The cyanoacetamide group can participate in additional hydrogen bonding and other interactions, contributing to binding affinity and selectivity.

Derivatives have shown inhibitory activity against several kinases, implicating potential applications in oncology and inflammatory diseases.

-

Transforming Growth Factor-beta Activated Kinase 1 (TAK1): Imidazopyridine derivatives containing a 2-cyanoacrylamide moiety, structurally related to this compound, have been synthesized as potent TAK1 inhibitors. TAK1 is a key signaling node in the NF-κB and MAPK pathways, which are crucial for cell survival and inflammatory responses. Inhibition of TAK1 is a promising strategy for the treatment of cancer and inflammatory disorders.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2): Novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2.[1] These receptor tyrosine kinases are critical drivers of angiogenesis and cell proliferation in various cancers, and their dual inhibition is a validated anticancer strategy.[1]

-

Phosphatidylinositol 3-Kinases (PI3Ks): The pyrimidine scaffold is a core component of numerous PI3K inhibitors. This family of lipid kinases plays a central role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

Secondary Inferred Activities

-

Antimicrobial Activity: Several studies have reported the synthesis of new azole and azine derivatives from this compound precursors that exhibit encouraging antibacterial and antifungal activities.[2][3] These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]

-

Insecticidal Activity: A derivative, 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, has demonstrated notable insecticidal properties against the cowpea aphid (Aphis craccivora).[4]

Quantitative Data from Key Derivatives

The following tables summarize quantitative data for representative derivatives of this compound, highlighting their potential therapeutic applications.

Table 1: Kinase Inhibitory Activity of Representative Derivatives

| Derivative Class | Target Kinase(s) | IC50 (nM) | Reference Compound |

| Imidazopyridine-2-cyanoacrylamide | TAK1 | 27 | (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide |

| Cyanopyridone | VEGFR-2 | 2.71 ± 0.15 µM (against HepG2 cells) | 5a (unsubstituted phenyl) |

| Cyanopyridone | HER-2 | 1.77 ± 0.10 µM (against MCF-7 cells) | 5a (unsubstituted phenyl) |

| Pyrido[2,3-d]pyrimidine | VEGFR-2 | 2.68 ± 0.14 µM (against HepG2 cells) | 6b (4-chlorophenyl) |

Table 2: Insecticidal Activity of a Representative Derivative

| Compound | Target Organism | LC50 (ppm) - 24h | LC50 (ppm) - 48h |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Nymphs) | Aphis craccivora | 0.192 | 0.041 |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Adults) | Aphis craccivora | 1.233 | 0.142 |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., TAK1, VEGFR-2, HER-2)

-

Biotinylated substrate peptide

-

ATP (at Km concentration)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (this compound or its derivatives) dissolved in DMSO

-

Stop solution (e.g., 10 mM EDTA in assay buffer)

-

Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well microplate, add 2.5 µL of the test compound dilution.

-

Add 2.5 µL of the kinase solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the stop solution.

-

Add 5 µL of the detection reagent mixture.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible microplate reader (ex: 320 nm, em: 615 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

-

Reagents and Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound dissolved in DMSO

-

Positive control antibiotic (e.g., ampicillin, gentamicin)

-

Sterile 96-well microplates

-

-

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations

Signaling Pathway

Caption: Inferred Kinase Inhibition Pathway.

Experimental Workflow

Caption: Drug Discovery Workflow.

Logical Relationships

Caption: Inference of Potential Targets.

Conclusion

While direct biological data for this compound is sparse, the extensive research into its derivatives provides a strong rationale for its potential as a therapeutically relevant scaffold. The most compelling evidence points towards the inhibition of protein kinases, a target class with profound implications for the treatment of cancer and inflammatory diseases. The pyrimidine core, a known ATP-mimetic, coupled with the versatile cyanoacetamide side chain, offers a promising starting point for the design of novel inhibitors. Further investigation through broad-panel screening and targeted synthesis of new analogues is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The antimicrobial and insecticidal activities observed in some derivatives also suggest that the therapeutic landscape for this scaffold may be broader than currently appreciated.

References

- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

literature review of pyrimidinyl acetamide compounds in medicinal chemistry

An In-depth Technical Guide to Pyrimidinyl Acetamide Compounds in Medicinal Chemistry

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, famously forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities.[2][4] When combined with an acetamide linker, the resulting pyrimidinyl acetamide compounds exhibit a remarkable spectrum of biological activities, making them a significant area of focus for drug discovery and development.[5][6]

These compounds have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents.[1][2] The acetamide group often plays a crucial role in the molecule's interaction with biological targets, contributing to binding affinity and overall efficacy.[6][7] This review delves into the synthesis, biological activities, and structure-activity relationships of pyrimidinyl acetamide compounds, presenting key data in a structured format for researchers and drug development professionals.

Synthetic Strategies for Pyrimidinyl Acetamide Compounds

The synthesis of pyrimidinyl acetamide derivatives typically involves multi-step reaction sequences. A common approach begins with the construction of the core pyrimidine ring, followed by the introduction of the acetamide side chain.

A generalized synthetic workflow involves:

-

Pyrimidine Ring Formation: Often achieved through condensation reactions. For example, a chalcone can be reacted with guanidine hydrochloride to form a 2-aminopyrimidine ring.[8]

-

Introduction of a Linker: A haloacetyl chloride, such as 2-chloroacetyl chloride, is reacted with an amino group on the pyrimidine ring to form an N-(pyrimidinyl)-2-chloroacetamide intermediate.[9]

-

Final Derivatization: The intermediate is then reacted with various nucleophiles, such as substituted anilines or other amines, to displace the chloride and yield the final pyrimidinyl acetamide derivatives.[1][9]

Below is a generalized workflow for the synthesis of these compounds.

Caption: Generalized synthetic route for pyrimidinyl acetamide derivatives.

Biological Activities and Therapeutic Potential

Pyrimidinyl acetamide derivatives have demonstrated a broad range of biological activities, which are summarized below.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of pyrimidinyl acetamides.[1][5][9][10] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings attached to the pyrimidine scaffold can significantly enhance antimicrobial potency.[5]

Table 1: Antimicrobial Activity of Selected Pyrimidinyl Acetamide Compounds

| Compound ID | Test Organism | MIC (µmol/mL) | Reference |

| Ax2 | S. aureus | 0.06 | [1] |

| Ax3 | B. subtilis | 0.06 | [1] |

| Ax8 | E. coli | 0.12 | [1] |

| Ax14 | C. albicans | 0.25 | [1] |

| Compound 3 | S. aureus | 0.025 | [10] |

| Compound 13 | B. subtilis | 0.026 | [10] |

| Compound 17 | E. coli | 0.024 | [10] |

| 9c | B. subtilis | MIC < 0.05 | [8][11] |

| 10c | A. niger | MFC < 0.10 | [8] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Anticancer Activity

The antiproliferative effects of pyrimidinyl acetamides have been evaluated against various human cancer cell lines, including colorectal, breast, and liver cancer lines.[1][10][12] These compounds often exert their effects by inducing apoptosis or inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 2: Anticancer Activity (IC50) of Selected Pyrimidinyl Acetamide Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Ax10 | HCT116 (Colorectal) | 9.8 | [1] |

| Compound 12 | HCT116 (Colorectal) | 8.92 | [10] |

| Compound 16 | HCT116 (Colorectal) | 7.81 | [10] |

| Compound 18 | HCT116 (Colorectal) | 8.16 | [10] |

| 9b | HepG2 (Liver) | 5.81 | [12] |

| 10b | HCT-116 (Colon) | 6.11 | [12] |

| 11b | MCF-7 (Breast) | 7.12 | [12] |

| 19b | HepG2 (Liver) | 6.54 | [12] |

IC50: Half-maximal inhibitory concentration.

Kinase Inhibitory Activity

The pyrimidine scaffold is a well-known "privileged structure" for developing kinase inhibitors, as it can mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[13][14] Pyrimidinyl acetamide derivatives have been successfully designed as potent inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases (AURK), and Bruton's tyrosine kinase (BTK).[13][15] These inhibitors can block downstream signaling pathways essential for tumor growth and survival.

Caption: Inhibition of the EGFR signaling cascade by pyrimidinyl acetamides.

Table 3: Kinase Inhibitory Activity of Selected Pyrimidine Compounds

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 41l | AURKA | 9.3 | [16] |

| 41l | AURKB | 2.8 | [16] |

| 17 | CDK2 | 190 | [17] |

| 57 | BRAFV600E | 8 | [13] |

| LEI-401 | NAPE-PLD | ~10 | [18][19] |

NAPE-PLD: N-Acylphosphatidylethanolamine phospholipase D.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidinyl acetamide compounds is highly dependent on the nature and position of substituents on the pyrimidine ring and the terminal group of the acetamide chain.

Caption: Key regions influencing the SAR of pyrimidinyl acetamides.

Key SAR insights include:

-

Substituents on the Pyrimidine Ring: Aromatic or heteroaromatic groups at positions 4 and 6 of the pyrimidine ring are often crucial for activity, particularly for kinase inhibitors where they can form key interactions in the ATP-binding pocket.[15] As noted, electron-withdrawing groups in these positions tend to enhance antimicrobial effects.[5]

-

The Acetamide Linker: The acetamide linker itself is vital for correctly positioning the terminal substituent to interact with the target protein. Its flexibility and hydrogen bonding capability can be critical for binding affinity.[7]

-

Terminal Substituent: The group attached to the nitrogen of the acetamide moiety has a significant impact on potency and selectivity. For instance, in NAPE-PLD inhibitors, replacing a morpholine with an (S)-3-hydroxypyrrolidine group increased activity tenfold.[18][19]

Experimental Protocols

General Procedure for Synthesis of Bis-pyrimidine Acetamide Derivatives[10]

-

Synthesis of Intermediate (Chloroacetamide derivative): A solution of a bis-pyrimidine amine derivative is prepared in a suitable solvent (e.g., ethanol). 2-chloroacetyl chloride is added dropwise, and the mixture is refluxed for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Synthesis of Final Compounds: The N,N'-(bis(pyrimidinyl))bis(2-chloroacetamide) intermediate (0.01 mol) and a corresponding substituted aniline (0.02 mol) are dissolved in ethanol.

-

The reaction mixture is refluxed for 4-5 hours.

-

Upon completion (monitored by TLC), the mixture is cooled and poured into ice-cold water.

-

The resulting precipitate is filtered, dried, and recrystallized from a suitable solvent like methanol to yield the pure final product.

-

Structural confirmation is performed using IR, 1H/13C-NMR, Mass spectrometry, and elemental analysis.[9]

In Vitro Antimicrobial Activity Assay (Tube Dilution Technique)[10][11]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standard cell density (e.g., 105 CFU/mL).

-

Preparation of Test Compounds: Stock solutions of the synthesized pyrimidinyl acetamide compounds and standard drugs (e.g., Cefadroxil for bacteria, Fluconazole for fungi) are prepared in a solvent like DMSO.

-

Assay: A series of twofold dilutions of the test compounds are prepared in test tubes containing nutrient broth.

-

Each tube is inoculated with the standardized microbial suspension.

-

The tubes are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.

In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)[1][11]

-

Cell Culture: Human cancer cells (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the pyrimidinyl acetamide compounds for a specified period (e.g., 48 hours).

-

Cell Fixation: After incubation, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water, and the fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 540 nm. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 5. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-cyano-N-(pyrimidin-2-yl)acetamide: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-(pyrimidin-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While the specific discovery of this molecule is not well-documented in readily available literature, its chemical structure, belonging to the class of pyrimidinyl-cyanoacetamides, places it within a field of significant research interest. This document details its physicochemical properties, an inferred synthesis protocol based on established chemical reactions for analogous compounds, and explores its potential as a scaffold in the development of novel therapeutic agents and other functional molecules. The guide also presents key data in structured tables and visualizes synthetic pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

The precise date and discoverer of this compound are not prominently recorded in scientific literature. However, its existence and chemical identity are confirmed in chemical databases such as PubChem.[1] The history of this compound is intrinsically linked to the broader exploration of pyrimidine chemistry. Pyrimidines are a fundamental class of N-heterocyclic compounds, with the pyrimidine ring being a core component of nucleic acids (cytosine, thymine, and uracil) and various biologically active molecules.

The synthesis of N-heteroaryl amides, including those of pyrimidine, has been a long-standing area of investigation in organic chemistry. The reaction of aminopyrimidines with acylating agents is a common strategy to introduce diverse functionalities onto the pyrimidine core. Similarly, cyanoacetamide derivatives have been extensively studied as versatile building blocks in the synthesis of a wide range of heterocyclic compounds due to the reactivity of the active methylene group and the cyano function.[2][3] Therefore, the conceptualization and synthesis of this compound likely emerged from the convergence of these established areas of chemical research, aimed at exploring new chemical space for potential applications in drug discovery and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data available in public chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄O | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| CAS Number | 90158-72-8 | |

| Canonical SMILES | C1=CN=C(N=C1)NC(=O)CC#N | [1] |

| InChI Key | ZQQDHDUYVWOSSB-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 0.3 | [1] |

| Predicted Hydrogen Bond Donor Count | 1 | [1] |

| Predicted Hydrogen Bond Acceptor Count | 4 | [1] |

| Predicted Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocols

Inferred Synthetic Pathway

The reaction of 2-aminopyrimidine with an activated form of cyanoacetic acid, or with a cyanoacetate ester under conditions that favor amide bond formation, is the most logical synthetic route.

Caption: Inferred synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is based on analogous syntheses of related N-heteroaryl cyanoacetamides.

Materials:

-

2-Aminopyrimidine

-

Ethyl cyanoacetate

-

Pyridine (anhydrous)

-

Ethanol (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in a minimal amount of anhydrous pyridine.

-

To this solution, add ethyl cyanoacetate (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude product with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Applications and Future Directions

While specific biological activities for this compound are not extensively reported, the pyrimidine and cyanoacetamide moieties are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable scaffold for the development of new therapeutic agents.

As a Precursor in Heterocyclic Synthesis

The active methylene group in the cyanoacetamide moiety is a key functional handle for further chemical transformations. It can participate in Knoevenagel condensations, Thorpe-Ziegler reactions, and other cyclization reactions to form a variety of fused and unfused heterocyclic systems.

References

2-Cyano-N-(pyrimidin-2-yl)acetamide: A Versatile Synthetic Building Block for Heterocyclic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-(pyrimidin-2-yl)acetamide is a multifaceted organic compound that serves as a valuable and reactive building block in the synthesis of a wide array of heterocyclic structures. Its unique molecular architecture, featuring a reactive methylene group, a cyano moiety, and a pyrimidine ring, makes it a versatile precursor for constructing diverse molecular scaffolds of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for the synthesis of related compounds and their subsequent transformations are presented, alongside a discussion of the biological significance of the resulting heterocyclic systems.

Introduction

N-substituted 2-cyanoacetamides are a well-established class of reagents in organic synthesis, prized for their utility in constructing complex molecular frameworks.[1][2] The presence of an active methylene group flanked by two electron-withdrawing groups (a carbonyl and a cyano group) imparts significant acidity to the α-protons, facilitating a variety of carbon-carbon bond-forming reactions. The incorporation of a pyrimidine ring into this scaffold, as in this compound, introduces a key pharmacophore known for its prevalence in a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. This guide will delve into the synthetic pathways to access this valuable building block and explore its reactivity in the construction of diverse heterocyclic systems.

Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₆N₄O | [3] |

| Molecular Weight | 162.15 g/mol | [3] |

| XLogP3 | -0.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 162.05416 g/mol | [3] |

| Monoisotopic Mass | 162.05416 g/mol | [3] |

| Topological Polar Surface Area | 84.1 Ų | [3] |

| Heavy Atom Count | 12 | [3] |

| Complexity | 239 | [3] |

Synthesis of N-Substituted Cyanoacetamides

A general and widely employed method for the synthesis of N-substituted cyanoacetamides involves the condensation of a primary amine with an alkyl cyanoacetate, such as ethyl or methyl cyanoacetate.[2][4] This reaction is typically carried out under neat conditions or in a suitable solvent and can be promoted by heat or microwave irradiation.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Related Compound, 2-Cyano-N-(pyridin-4-ylmethyl)acetamide

The following protocol for a closely related compound illustrates the general procedure for the synthesis of N-heteroaryl cyanoacetamides.[4]

Materials:

-

4-(Aminomethyl)pyridine

-

Methyl cyanoacetate

-

Diethyl ether

Procedure:

-

To a stirred solution of neat methyl cyanoacetate, slowly add the equivalent amount of 4-(aminomethyl)pyridine.

-

Stir the reaction mixture at room temperature for 4 hours.

-

During this time, a precipitate will form.

-

Collect the precipitate by filtration.

-

Wash the solid product several times with diethyl ether.

-

Dry the purified product under a stream of nitrogen.

Role as a Synthetic Building Block

The reactivity of this compound is centered around its active methylene group and the cyano functionality. These reactive sites allow it to participate in a variety of cyclization and condensation reactions to form a diverse range of heterocyclic compounds.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their potential as kinase inhibitors and anticancer agents.[5] N-substituted cyanoacetamides can be utilized in multi-step syntheses to construct this scaffold. While a specific example starting from this compound is not available, the general strategy often involves the initial formation of a pyrazole ring followed by cyclization to form the fused pyrimidine.

Illustrative Synthetic Pathway:

Caption: A plausible synthetic route to pyrazolo[1,5-a]pyrimidines.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds are known to exhibit a wide range of biological activities. The active methylene group of N-substituted cyanoacetamides can react with sulfur and an appropriate amine in the Gewald reaction to furnish substituted aminothiophenes, which can be precursors to thiazoles. Alternatively, reaction with α-haloketones can directly lead to thiazole formation.

Synthesis of Pyridine Derivatives

Substituted pyridines are another important class of heterocycles in medicinal chemistry. This compound can serve as a precursor for the synthesis of various pyridine derivatives through reactions such as the Hantzsch pyridine synthesis or other multi-component reactions involving aldehydes and other active methylene compounds.[6][7]

Potential Applications in Drug Discovery

The pyrimidine moiety is a cornerstone in the design of numerous therapeutic agents, particularly in the field of oncology. It is a key structural component of many kinase inhibitors, where it often mimics the adenine core of ATP and interacts with the hinge region of the kinase active site. The derivatization of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Potential Kinase Inhibition Workflow:

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. PubChemLite - this compound (C7H6N4O) [pubchemlite.lcsb.uni.lu]

- 4. 2-cyano-N-(pyridin-4-ylmethyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

The Patent Landscape of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Technical Guide for Researchers

An In-depth Exploration of the Synthetic and Therapeutic Potential of a Promising Kinase Inhibitor Scaffold

This technical guide provides a comprehensive overview of the patent landscape, synthesis, and potential therapeutic applications of 2-cyano-N-(pyrimidin-2-yl)acetamide. This molecule, featuring a key pyrimidine-2-amine core coupled with a reactive cyanoacetamide moiety, is positioned at the forefront of research into targeted therapies, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this and related chemical scaffolds.

Executive Summary

The this compound core is a significant pharmacophore in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, most notably cancer and autoimmune disorders. While a standalone patent for this exact molecule has not been identified, the broader patent landscape for pyrimidine-based kinase inhibitors, especially those targeting Bruton's tyrosine kinase (BTK), strongly suggests that this scaffold falls within the scope of numerous existing patents. Key players in this space have filed broad claims covering a multitude of pyrimidine derivatives. This guide delves into the synthesis of the core molecule, its likely biological targets, and provides detailed experimental protocols for its preparation and evaluation, offering a foundational resource for further research and development.

The Patent Landscape: A Focus on Pyrimidine-Based Kinase Inhibitors

A direct patent for "this compound" has not been prominently featured in patent databases. However, the patent landscape for Bruton's tyrosine kinase (BTK) inhibitors is rich with pyrimidine and pyrazolopyrimidine scaffolds, indicating that the core structure of this compound is of significant interest to pharmaceutical companies.[1][2][3]

A review of patents from 2019-2024 reveals a multitude of patents describing BTK inhibitors with various structural scaffolds, including pyrimidine derivatives.[1][2] This suggests that while the exact molecule may not be explicitly named, it is likely encompassed within the Markush structures of broader patents. These patents are typically filed by major pharmaceutical and biotechnology companies invested in the development of targeted cancer therapies and treatments for autoimmune diseases.

The following table summarizes the key areas of patent activity for pyrimidine-based kinase inhibitors, which would likely cover this compound:

| Patent Focus Area | Key Therapeutic Targets | Representative Assignees (Illustrative) | Key Structural Motifs Claimed |

| BTK Inhibitors | Bruton's tyrosine kinase (BTK) | AbbVie Inc., AstraZeneca AB, BeiGene, Ltd., Johnson & Johnson | Pyrimidine, Pyrazolopyrimidine, Imidazopyrazine |

| EGFR Inhibitors | Epidermal Growth Factor Receptor (EGFR) | AstraZeneca, Boehringer Ingelheim, Roche | Quinazoline, Pyrimidine |

| CDK Inhibitors | Cyclin-Dependent Kinases (CDKs) | Pfizer Inc., Eli Lilly and Company, Merck Sharp & Dohme Corp. | Pyrazolopyrimidine, Pyrimidine |

| JAK Inhibitors | Janus Kinases (JAKs) | Incyte Corporation, Pfizer Inc., AbbVie Inc. | Pyrrolopyrimidine, Pyrazolopyrimidine |

It is crucial for researchers working with this compound to conduct a thorough freedom-to-operate analysis to navigate this complex patent landscape.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a straightforward amidation reaction. A plausible and efficient synthetic route involves the reaction of a cyanoacetic acid derivative with 2-aminopyrimidine.

Proposed Synthesis of this compound

A likely synthetic pathway for this compound involves the coupling of 2-aminopyrimidine with an activated form of cyanoacetic acid, such as cyanoacetyl chloride or by using a coupling agent. An alternative approach involves the reaction of 2-aminopyrimidine with a cyanoacetate ester, such as ethyl cyanoacetate.[4]

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar N-heteroaryl acetamides. Optimization may be required.

Materials:

-

2-Aminopyrimidine

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in anhydrous ethanol.

-

Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

-

To this mixture, add ethyl cyanoacetate (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Biological Activity and Therapeutic Potential

The this compound scaffold is a promising candidate for the development of kinase inhibitors. The pyrimidine ring is a common feature in many approved kinase inhibitors, where it often acts as a hinge-binder, interacting with the ATP-binding site of the kinase. The cyanoacetamide group can participate in hydrogen bonding and other interactions within the active site, contributing to the overall binding affinity and selectivity of the compound.

Primary Target: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[1] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. Therefore, BTK has emerged as a key therapeutic target.

BTK Signaling Pathway

The binding of an antigen to the B-cell receptor initiates a signaling cascade that involves the phosphorylation of several downstream proteins. BTK is a crucial component of this pathway. Upon activation, BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the activation of downstream signaling pathways such as NF-κB and MAPK, which ultimately promote B-cell survival and proliferation. Inhibition of BTK can block these downstream signals, leading to apoptosis of malignant B-cells.

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Experimental Protocol: In Vitro BTK Inhibition Assay

To evaluate the inhibitory activity of this compound against BTK, a variety of in vitro assays can be employed. A common method is a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human BTK enzyme

-

BTK substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In the wells of a 384-well plate, add the assay buffer, the test compound/control, and the BTK enzyme.

-

Initiate the kinase reaction by adding a mixture of the BTK substrate and ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

The amount of ADP produced is proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the synthesis and biological evaluation.

Conclusion and Future Directions